molecular formula C9H10N4O3S B7758357 N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid

N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid

Cat. No.: B7758357
M. Wt: 254.27 g/mol
InChI Key: VNKUTKNGOVOSOB-WZUFQYTHSA-N
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Description

N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid is a unique compound with a distinctive structure that consists of a hydroxynitrophenyl group, a methylidene group, a methylcarbamohydrazonothioic acid moiety, and a characteristic Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid typically involves multiple steps starting from readily available precursors. The primary synthetic route includes:

  • Formation of the Hydroxynitrophenyl Intermediate::
    • Starting with a 4-hydroxybenzaldehyde derivative.

    • Nitration to introduce the nitro group at the 3-position.

  • Condensation Reaction::
    • The hydroxynitrophenyl intermediate is condensed with N-methylcarbamohydrazonothioic acid under controlled conditions.

    • This involves the use of solvents like ethanol or methanol and a mild acid catalyst to facilitate the condensation reaction, leading to the formation of the final product with the Z-configuration.

Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.

  • Implementation of purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation::
    • N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid undergoes oxidation reactions where the hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

  • Reduction::
    • The nitro group in the compound can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution::
    • The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:
  • Oxidation::
    • Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and periodate (IO4-).

    • Reaction conditions typically involve an acidic or basic medium depending on the desired oxidation product.

  • Reduction::
    • Reducing agents like Pd/C, tin (II) chloride (SnCl2), and iron (Fe) in the presence of hydrochloric acid (HCl).

    • Reaction conditions usually involve mild temperatures and atmospheric pressure for catalytic hydrogenation.

Major Products:
  • Oxidation reactions can produce ketones, aldehydes, or carboxylic acids.

  • Reduction reactions typically yield amines.

  • Substitution reactions result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid has significant scientific research applications:

  • Chemistry::
    • Used as a precursor in the synthesis of more complex organic compounds.

    • Serves as a model compound in studying condensation and oxidation-reduction reactions.

  • Biology::
    • Investigated for its potential as an antimicrobial agent due to its nitrophenyl structure.

    • Studied in enzyme inhibition assays to understand its interaction with various biological targets.

  • Medicine::
    • Explored for its anti-inflammatory and antioxidant properties.

  • Industry::
    • Utilized in the production of dyes and pigments due to its stable chromophore.

    • Investigated as a corrosion inhibitor in metal treatments.

Mechanism of Action

The mechanism by which N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid exerts its effects involves several pathways:

  • Molecular Targets::
    • The compound interacts with enzymes, potentially inhibiting their activity by binding to the active site.

    • The nitrophenyl group can participate in electron transfer processes, influencing cellular redox states.

  • Pathways Involved::
    • The compound may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX).

    • It could also affect oxidative stress pathways by acting as an antioxidant or pro-oxidant depending on the cellular context.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid stands out due to its unique combination of functional groups and the Z-configuration.

Similar Compounds::
  • N-(4-Hydroxy-3-nitrophenyl)formamide::
    • Lacks the carbamohydrazonothioic acid moiety, resulting in different chemical and biological properties.

  • 4-Hydroxy-3-nitrobenzaldehyde::
    • Similar nitrophenyl structure but lacks the methylcarbamohydrazonothioic acid functionality.

  • N-methylcarbamohydrazonothioic acid derivatives::
    • Variations in the phenyl group lead to differences in reactivity and application.

Properties

IUPAC Name

1-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-5-6-2-3-8(14)7(4-6)13(15)16/h2-5,14H,1H3,(H2,10,12,17)/b11-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKUTKNGOVOSOB-WZUFQYTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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